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Compound of Interest

Diethyl(2-phenoxyethyl)amine
Compound Name:

hydrochloride
CAS No.: 21663-15-0
Cat. No.: B2947921

Get Quote

Protocol Series: small-Molecule Pharmacokinetics &
Safety Profiling
Abstract & Scope

Diethyl(2-phenoxyethyl)amine hydrochloride (CAS: 21663-15-0) is a structural amino-alkyl
ether scaffold sharing pharmacophore features with local anesthetics (e.g., procaine analogs)
and intracellular histamine antagonists (e.g., Tesmilifene/DPPE). In preclinical research, it
serves as a critical chemical probe for studying:

* Membrane Interaction: Assessment of lysosomotropic accumulation due to its lipophilic
amine nature.

+ Na+ Channel Blockade: Evaluation of non-specific anesthetic properties.

o Metabolic Stability: Investigating the durability of the ether linkage against O-dealkylation.
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This guide provides a standardized workflow for formulation, dose-range finding, and
pharmacokinetic (PK) profiling in rodent models, ensuring data reproducibility and animal
safety.

Physicochemical Characterization & Formulation

Challenge: As a hydrochloride salt, DPEA-HCI is water-soluble but yields an acidic solution.
Direct injection of unbuffered solutions causes phlebitis, hemolysis, and nociceptive stress,
confounding behavioral data.

Chemical Profile

Parameter Specification Notes
Formula C12H1oNO[1][2] - HCI Hygroscopic solid.[3]
MW 229.75 g/mol Parent amine: ~193.29 g/mol .
Basic amine; exists as cation
pKa (Calc) ~9.0-9.5 ) )
at physiological pH.
Moderate lipophilicity; crosses
LogP (Calc) ~25-28 )
BBB easily.
N High aqueous solubility, but pH
Solubility >50 mg/mL (Water)

drops to ~4-5.

Formulation Protocol (IV/IP Administration)

Goal: Create a stable, isotonic solution at pH 6.0-7.4.
» Vehicle Selection:
o Preferred: 0.9% Saline (buffered).
o Alternative (for high conc.): 10% HP-3-Cyclodextrin in saline (reduces local irritation).

o Step-by-Step Preparation:
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o Step 1: Weigh required DPEA-HCI (e.g., for 10 mg/kg dose in 250g rat @ 2mL/kg volume
=5 mg/mL concentration).

o Step 2: Dissolve in 80% of final volume of 0.9% Saline. Vortex until clear.
o Step 3: Measure pH. It will likely be acidic (pH 4.0-5.0).
o Step 4: Titrate carefully with 0.1N NaOH.

= Critical Alert: As pH approaches pKa (9.0), the free base may precipitate. Stop titration
at pH 6.5-7.0. Do not exceed pH 7.4.

o Step 5: Adjust to final volume.

o Step 6: Sterile filter (0.22 pum PES membrane).

In Vivo Experimental Protocols
A. Safety & Dose-Range Finding (Up-and-Down Method)

Because DPEA-HCI shares structural homology with local anesthetics, high systemic doses
may cause CNS excitation (seizures) or cardiovascular collapse (bradycardia/hypotension).

Subject: Male CD-1 Mice (25-30g) or Sprague-Dawley Rats (250-300g). Route: Intraperitoneal
(IP) or Intravenous (1V) Bolus.
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Tier Dose (mg/kg)

Justification

Stop Criteria

1 5 mg/kg

Conservative start
based on amino-ether

class safety.

None expected.

2 15 mg/kg

Typical active range
for CNS/Anesthetic

probes.

Sedation, ataxia.

3 30 mg/kg

Approaching
estimated NOAEL (No
Observed Adverse
Effect Level).

Tremors, Straub tail.

4 60 mg/kg

Potential toxicity
threshold (LD50

approach).

Convulsions,

respiratory distress.

Monitoring:

» Observe for Straub tail (opioid/adrenergic interaction) or Loss of Righting Reflex

(anesthesia).

 If IV dosing: Administer slowly (over 30-60s) to prevent acute cardiac block.

B. Pharmacokinetic (PK) Profiling Workflow

Objective: Determine Half-life (

),

, and Bioavailability (

)

Workflow Diagram (Graphviz):
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Figure 1: Standardized Pharmacokinetic Workflow for DPEA-HCI.
Bioanalytical Conditions (LC-MS/MS):
e Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5um).
» Mobile Phase:

o A: Water + 0.1% Formic Acid.

o B: Acetonitrile + 0.1% Formic Acid.
e Transition (Predicted):

o Parent (

):194.1
72.1 (Diethylamine fragment) or 100.1 (Phenoxy fragment).

o Note: Optimize MRM transitions using the pure standard before study start.

Mechanistic Pathway & Metabolism[7]

Understanding the metabolic fate of DPEA is crucial for interpreting efficacy data. The ether
linkage is susceptible to O-dealkylation (CYP2D6-mediated), while the amine tail undergoes N-
dealkylation.

Metabolic Logic:

o N-Dealkylation: Loss of ethyl groups is the most rapid Phase | transformation.
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+ O-Dealkylation: Cleavage of the ether bond releases Phenol and the amino-ethanol chain.
This destroys the pharmacophore.

¢ Lysosomal Trapping: As a lipophilic amine (LogP > 2, pKa > 8), DPEA will accumulate in
acidic organelles (lysosomes), potentially creating a "sink” that extends terminal half-life.

Pathway Diagram (Graphviz):
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Figure 2: Predicted Metabolic Fate and Tissue Distribution of DPEA.

Expected Results & Troubleshooting
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Observation Likely Cause Corrective Action

) Acute Na+ Channel Blockade Reduce infusion rate; switch to
Immediate Death (1V)

(Cardiac Arrest). IP; lower dose.
S ] pH > 8.0 or Saline Lower pH to 6.5; ensure
Precipitation in Syringe ) o o ) )
incompatibility. vehicle is not highly alkaline.

] ] o Extend sampling time points to
) ] Extensive Tissue Binding / )
High Vd (Volume of Dist.) ) capture terminal phase (up to
Lysosomotropism.

24h).
) o First-pass metabolism (O- Check liver microsome stability
Low Oral Bioavailability ) L
dealkylation). in vitro first.
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Disclaimer: This protocol is for research purposes only. DPEA-HCI is a chemical probe and not
an approved therapeutic agent. All animal studies must be approved by an Institutional Animal
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Care and Use Committee (IACUC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-[4-(1,2-Diphenylethenyl)phenoxy]-N,N-diethylethanamine H... [cymitquimica.com]
¢ 2. Naltrexone [drugfuture.com]
¢ 3. WERCS Studio - Application Error [assets.thermofisher.com]

¢ 4. Characterization of the gastroprotective effects of N,N-diethyl-2-[4-
(phenylmethyl)phenoxy]-ethanamine hydrochloride, a non-H1/non-H2 histamine antagonist -
PubMed [pubmed.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Technical Application Note: In Vivo Optimization of
Diethyl(2-phenoxyethyl)amine HCI]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2947921/docs#technical-application-note-in-vivo-
optimization-of-diethyl-2-phenoxyethyl-amine-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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